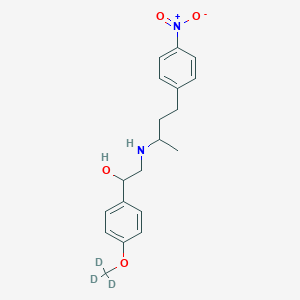
Phenylethanolamine A-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylethanolamine A-D3 is a deuterium-labeled derivative of Phenylethanolamine A. Phenylethanolamine A is a β-adrenergic agonist, which means it can stimulate β-adrenergic receptors in the body. This compound is a byproduct during the synthesis of Ractopamine, a drug used to promote leanness in livestock .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylethanolamine A-D3 is synthesized by incorporating deuterium atoms into the Phenylethanolamine A molecule. The deuterium labeling is typically achieved through a process called hydrogen-deuterium exchange, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle the specific conditions required for deuterium incorporation. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenylethanolamine A-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Phenylethanolamine A-D3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Phenylethanolamine A-D3 exerts its effects by binding to and activating β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including heart rate, muscle contraction, and metabolism. Upon activation, β-adrenergic receptors initiate a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors .
Comparación Con Compuestos Similares
Phenylethanolamine A-D3 is similar to other β-adrenergic agonists, such as:
Clenbuterol: Another β-adrenergic agonist used to treat asthma and promote muscle growth in livestock.
Ractopamine: A β-adrenergic agonist used to promote leanness in livestock.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of the compound. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry .
Propiedades
Fórmula molecular |
C19H24N2O4 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[4-(4-nitrophenyl)butan-2-ylamino]-1-[4-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3/i2D3 |
Clave InChI |
DVUFPRMEKXKECP-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(CNC(C)CCC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
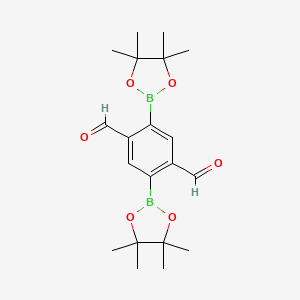
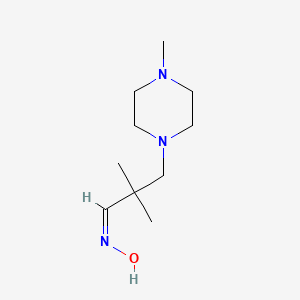
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
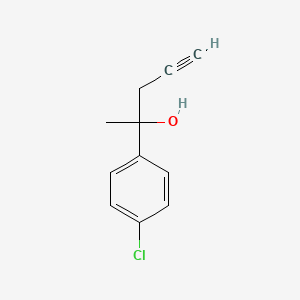
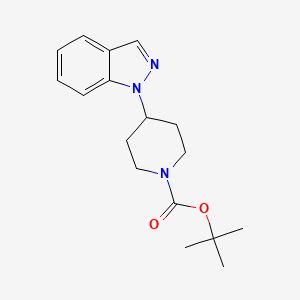
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

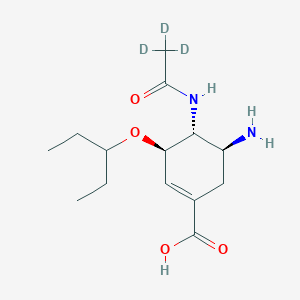

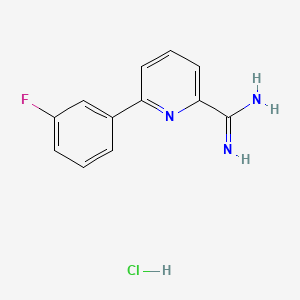
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
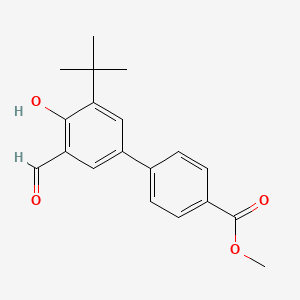
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
